![molecular formula C19H15BrN2O2S B2995687 3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime CAS No. 338414-42-9](/img/structure/B2995687.png)
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime
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Overview
Description
The compound “3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime” is a chemical compound with a complex structure . It is related to the class of compounds known as thiazoles, which are heterocyclic compounds with a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of this compound involves a 2-phenyl-1,3-thiazol-5-yl group, a 3-oxo-3-propanal group, and a 2-bromobenzyl oxime group . The exact arrangement of these groups within the molecule would require more detailed structural analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . Further analysis would be required to determine these properties.Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole rings and bromobenzyl groups have been investigated for their antimicrobial properties. For instance, new 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications as antibiotics due to their strong antimicrobial activity and low genotoxicity (Al-Smadi et al., 2019).
Antioxidant Properties
Oximes, particularly those with specific substituents, have demonstrated antioxidant properties. Butane-2,3-dionethiosemicarbazone oxime, for instance, showed significant scavenging activity towards various reactive species, indicating the potential of oximes as antioxidants in mitigating oxidative stress (Puntel et al., 2009).
Photodynamic Therapy for Cancer
The structural features of thiazole and oxime compounds have been exploited in the design of photosensitizers for photodynamic therapy (PDT). A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base demonstrated high singlet oxygen quantum yield, highlighting their potential as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).
Antihyperglycemic Agents
Novel oximes with a 5-benzyl-2,4-thiazolidinedione structure have been prepared and evaluated for their blood glucose-lowering activities, indicating the potential of such compounds in the treatment of diabetes through PPAR gamma agonistic activity (Yanagisawa et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3E)-3-[(2-bromophenyl)methoxyimino]-1-(2-phenyl-1,3-thiazol-5-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S/c20-16-9-5-4-8-15(16)13-24-22-11-10-17(23)18-12-21-19(25-18)14-6-2-1-3-7-14/h1-9,11-12H,10,13H2/b22-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSABKQRUYNXMJ-SSDVNMTOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)CC=NOCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC=C(S2)C(=O)C/C=N/OCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-bromobenzyl)oxime |
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